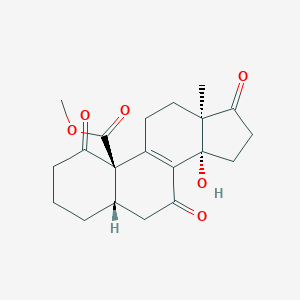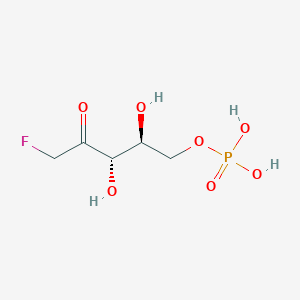
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate, also known as Methyl Triac, is a synthetic androgen receptor agonist that has been used in scientific research for its potential applications in various fields. This compound has been studied for its ability to enhance muscle growth, bone density, and cognitive function, among other effects.
科学的研究の応用
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential use as a performance-enhancing drug in sports. It has been shown to increase muscle growth and bone density in animal studies, leading to speculation about its potential use in humans.
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac has also been studied for its potential cognitive-enhancing effects. Animal studies have shown that it can improve spatial memory and learning, making it a potential treatment for cognitive disorders such as Alzheimer's disease.
作用機序
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac works by binding to and activating the androgen receptor, which is found in various tissues throughout the body. This activation leads to an increase in protein synthesis and cell growth, resulting in the observed effects on muscle and bone density. It also affects the central nervous system, leading to the observed cognitive-enhancing effects.
Biochemical and Physiological Effects
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac has been shown to have various biochemical and physiological effects. Animal studies have shown that it increases muscle growth and bone density, as well as improving cognitive function. It has also been shown to increase red blood cell count, which could potentially improve endurance in athletes.
実験室実験の利点と制限
One advantage of using Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac in lab experiments is its potency and specificity. It has been shown to have a high affinity for the androgen receptor, making it a useful tool for studying the effects of androgen receptor activation. However, one limitation is its potential toxicity, which could make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac. One area of interest is its potential use as a treatment for cognitive disorders such as Alzheimer's disease. Another area of interest is its potential use as a performance-enhancing drug in sports. However, more research is needed to fully understand the effects and potential risks of using Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac in these contexts. Additionally, further research is needed to explore the potential therapeutic applications of Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac in other areas, such as bone and muscle disorders.
合成法
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac can be synthesized through a multistep process starting with the synthesis of the intermediate compound 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oic acid. This intermediate is then reacted with methyl iodide to produce Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac. The purity and yield of the final product can be improved through various purification techniques such as recrystallization and chromatography.
特性
CAS番号 |
130993-62-3 |
|---|---|
製品名 |
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate |
分子式 |
C10H24N8O10P2 |
分子量 |
360.4 g/mol |
IUPAC名 |
methyl (5S,10R,13R,14S)-14-hydroxy-13-methyl-1,7,17-trioxo-3,4,5,6,11,12,15,16-octahydro-2H-cyclopenta[a]phenanthrene-10-carboxylate |
InChI |
InChI=1S/C20H24O6/c1-18-8-6-12-16(19(18,25)9-7-14(18)22)13(21)10-11-4-3-5-15(23)20(11,12)17(24)26-2/h11,25H,3-10H2,1-2H3/t11-,18-,19+,20+/m0/s1 |
InChIキー |
GYYNKXHCVKWBDR-YRZPBDNOSA-N |
異性体SMILES |
C[C@@]12CCC3=C([C@@]1(CCC2=O)O)C(=O)C[C@H]4[C@@]3(C(=O)CCC4)C(=O)OC |
SMILES |
CC12CCC3=C(C1(CCC2=O)O)C(=O)CC4C3(C(=O)CCC4)C(=O)OC |
正規SMILES |
CC12CCC3=C(C1(CCC2=O)O)C(=O)CC4C3(C(=O)CCC4)C(=O)OC |
同義語 |
methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate, (13beta,14beta)-isomer MHTAEO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B237445.png)


![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)

![2-(3,5-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237468.png)
![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B237489.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B237499.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea](/img/structure/B237504.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B237515.png)
